molecular formula C11H12FNS B8427721 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine

3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine

Cat. No.: B8427721
M. Wt: 209.29 g/mol
InChI Key: YBSYGPZCUQQBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is a heterocyclic compound that contains a thiopyran ring fused with a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 3,6-dihydro-2H-thiopyran.

    Nitration and Reduction: The 2-fluoro-4-nitroaniline undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.

    Cyclization: The amino group is then reacted with 3,6-dihydro-2H-thiopyran under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiopyran derivatives.

Scientific Research Applications

3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiopyran ring.

    4-(2-Fluoro-4-nitrophenyl)morpholine: Another similar compound with a nitro group instead of an amino group.

Uniqueness

3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is unique due to the presence of both a fluorinated aniline moiety and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNS

Molecular Weight

209.29 g/mol

IUPAC Name

4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2

InChI Key

YBSYGPZCUQQBDC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-4-(2-fluoro-4-aminophenyl)tetrahydrothiopyran (11.35 g, 50 mM) and butylated hydroxytoluene (50 mg) as antioxidant were suspended in a mixture of concentrated hydrochloric acid (37%, 200 ml) and water (50 ml), and stirred at 80° under nitrogen for 18 hours. Glacial acetic acid (150 ml) was added, and reaction continued at 80° for a further 5 hours. After cooling, the reaction was made basic by the cautious addition of concentrated ammonia and ice. The mixture was extracted with diethyl ether (400 ml), the extract washed with water (100 ml), brine (100 ml), dried (magnesium sulfate), filtered and evaporated to give the title product (10 g) as a dark oil.
Quantity
11.35 g
Type
reactant
Reaction Step One
[Compound]
Name
butylated hydroxytoluene
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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